molecular formula C11H13NO3 B14807836 2-(Aminomethyl)-4-cyclopropoxybenzoic acid

2-(Aminomethyl)-4-cyclopropoxybenzoic acid

Cat. No.: B14807836
M. Wt: 207.23 g/mol
InChI Key: HOYDCBRYHXSPBI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxybenzoic acid is an organic compound that features a benzoic acid core substituted with an aminomethyl group at the 2-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 4-cyclopropoxybenzoic acid, which is then subjected to a series of reactions to introduce the aminomethyl group at the 2-position. The reaction conditions often involve the use of protecting groups to ensure selective functionalization and may require catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropoxy group may influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzoic acid: Lacks the cyclopropoxy group, which may result in different binding properties and biological activity.

    4-Cyclopropoxybenzoic acid:

    2-(Aminomethyl)-4-methoxybenzoic acid: The methoxy group can influence the compound’s electronic properties and reactivity compared to the cyclopropoxy group.

Uniqueness

2-(Aminomethyl)-4-cyclopropoxybenzoic acid is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H13NO3/c12-6-7-5-9(15-8-1-2-8)3-4-10(7)11(13)14/h3-5,8H,1-2,6,12H2,(H,13,14)

InChI Key

HOYDCBRYHXSPBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)CN

Origin of Product

United States

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